

Application Notes and Protocols for Celecoxib (SC-58635) as a Research Tool

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Compound of Interest

Compound Name: (Rac)-SC-45694

Cat. No.: B1680872

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Disclaimer: The compound "**(Rac)-SC-45694**" as specified in the topic could not be identified in publicly available scientific literature. The following application notes and protocols are provided for Celecoxib (SC-58635), a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor. The "SC-" designation in the original query suggests a potential relation to compounds developed by Searle, for which Celecoxib is a prominent example. It is crucial to note that Celecoxib's primary mechanism of action is the inhibition of the COX-2 enzyme, not direct modulation of G-protein coupled receptors (GPCRs). However, its effects on prostaglandin synthesis can indirectly influence GPCR signaling pathways that are activated by prostaglandins.

These notes are intended for researchers, scientists, and drug development professionals interested in utilizing Celecoxib as a tool for studying inflammation, pain, and cancer biology.

Introduction

Celecoxib (SC-58635) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.^{[1][2][3][4][5]} Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 leads to a reduced risk of gastrointestinal side effects.^{[1][2][5][6]} This property makes it a valuable tool for investigating the specific roles of COX-2 in various physiological and pathological processes, including inflammation, pain, and carcinogenesis.^{[2][7][8][9]}

Chemical Properties:

Property	Value
IUPAC Name	4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Synonyms	SC-58635, Celebrex
Molecular Formula	C ₁₇ H ₁₄ F ₃ N ₃ O ₂ S
Molecular Weight	381.37 g/mol
CAS Number	169590-42-5

Mechanism of Action

Celecoxib is a selective, noncompetitive inhibitor of the COX-2 enzyme.^[1] The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.^{[10][11]} There are two main isoforms of the COX enzyme:

- COX-1: Constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.^[6]
- COX-2: Inducible enzyme that is upregulated at sites of inflammation.^{[1][6]}

By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.^{[9][10]}

Beyond its primary role in COX-2 inhibition, Celecoxib has been shown to have anti-cancer effects through both COX-dependent and COX-independent mechanisms.^{[10][12]} These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.^{[7][12]}

Quantitative Data

The following tables summarize the binding affinity and potency of Celecoxib and a related compound, SC-58125.

Table 1: Binding Affinity and Potency of Celecoxib (SC-58635)

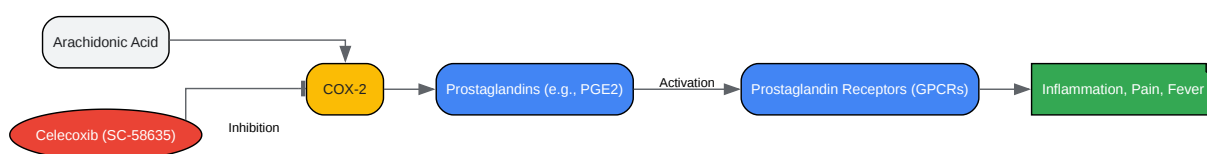
Parameter	Target	Species	Value	Reference
IC ₅₀	COX-2	Human	40 nM	[3][4]
IC ₅₀	COX-1	Human	15 μM	[4]
K _D	COX-2	Murine	2.3 nM	[13]
Selectivity Index (COX-1/COX-2)	-	-	~375	[6]

Table 2: Potency of SC-58125

Parameter	Target	Value	Reference
IC ₅₀	COX-2	0.04 μM	[14]
IC ₅₀	COX-1	>100 μM	[14]

Signaling Pathways

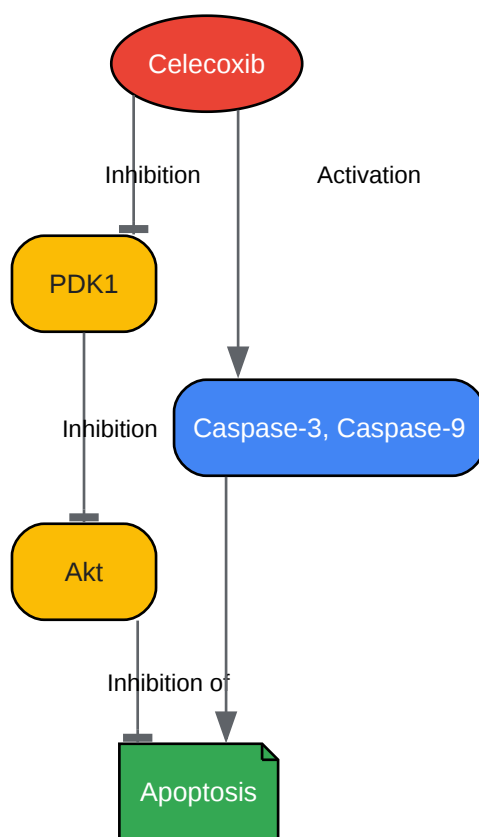
The primary signaling pathway affected by Celecoxib is the arachidonic acid cascade, specifically the branch mediated by COX-2.



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Caption: Celecoxib inhibits the COX-2 mediated synthesis of prostaglandins.

Celecoxib can also influence cancer-related signaling pathways independently of its COX-2 inhibitory activity.



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Caption: COX-independent anticancer mechanisms of Celecoxib.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of Celecoxib on COX-2 in a cell-free system.

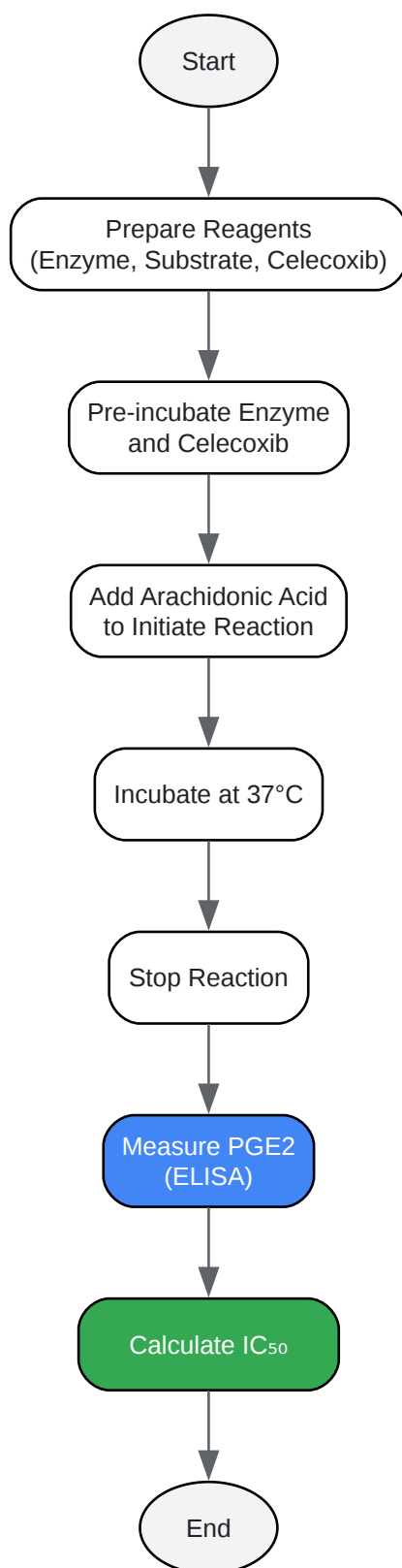
Materials:

- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Celecoxib (SC-58635)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

- DMSO (for dissolving Celecoxib)
- Prostaglandin E2 (PGE2) ELISA kit

Procedure:

- Prepare a stock solution of Celecoxib in DMSO.
- Serially dilute the Celecoxib stock solution to obtain a range of concentrations.
- In a microplate, add the assay buffer, recombinant COX-2 enzyme, and the various concentrations of Celecoxib or vehicle (DMSO).
- Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding arachidonic acid.
- Incubate for a defined period (e.g., 10 minutes) at 37°C.
- Stop the reaction (e.g., by adding a stop solution or by placing on ice).
- Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each Celecoxib concentration and determine the IC₅₀ value.



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Caption: Workflow for in vitro COX-2 inhibition assay.

Cell-Based Assay for Anti-Proliferative Effects

This protocol outlines a method to assess the effect of Celecoxib on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., HCA-7, LLC)
- Complete cell culture medium
- Celecoxib (SC-58635)
- MTT or WST-1 reagent
- 96-well plates
- DMSO

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare various concentrations of Celecoxib in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Remove the old medium from the cells and add the medium containing different concentrations of Celecoxib or vehicle control (medium with DMSO).
- Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
- Add MTT or WST-1 reagent to each well according to the manufacturer's protocol.
- Incubate for the recommended time to allow for the formation of formazan crystals.
- Solubilize the formazan crystals (if using MTT).
- Measure the absorbance at the appropriate wavelength using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ for cell growth inhibition.

Applications in Research

- Inflammation Research: To investigate the role of COX-2 in inflammatory models in vitro and in vivo.
- Pain Research: To study the mechanisms of pain and the analgesic effects of selective COX-2 inhibition.
- Cancer Biology: To explore the anti-tumorigenic effects of Celecoxib and the role of COX-2 in cancer progression.^{[7][8][15]}
- Cardiovascular Research: To study the cardiovascular effects of selective COX-2 inhibition, although caution is advised due to potential risks.

Important Considerations

- Solubility: Celecoxib is poorly soluble in water and should be dissolved in an organic solvent like DMSO for in vitro experiments.
- Off-Target Effects: While highly selective for COX-2, at high concentrations, Celecoxib may exhibit off-target effects. It is essential to include appropriate controls and use the lowest effective concentration.
- In Vivo Studies: For in vivo experiments, appropriate formulation and vehicle selection are crucial for ensuring bioavailability.

This document provides a starting point for utilizing Celecoxib as a research tool. It is recommended to consult the primary literature for more specific protocols and applications relevant to your research interests.

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